DDPO

DHFR inhibition FPGS inhibition Antifolate mechanism

Researchers investigating antifolate mechanisms face a critical challenge: classical DHFR inhibitors like methotrexate cannot discriminate DHFR-dependent from FPGS-dependent resistance pathways. DDPO (5,8-Dideazapteroylornithine) addresses this gap as a dual DHFR (IC50 = 0.035 µM) and FPGS (IC50 = 0.4 µM) inhibitor with an L-ornithine side chain that limits RFC-mediated uptake, enabling precise transport vs. target resistance profiling. • Simultaneously probe polyglutamation-dependent & independent cytotoxicity in a single compound. • Benchmark folate dependency across cell lines: L1210 IC50 = 5 µM vs. WI-L2 IC50 = 0.28 µM. • ≥98% purity, solid; shipped ambient temperature with global delivery.

Molecular Formula C21H24N6O4
Molecular Weight 424.5 g/mol
CAS No. 118675-83-5
Cat. No. B1669917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDPO
CAS118675-83-5
Synonyms5,8-Dideazapteroylornithine;  DDPO; 
Molecular FormulaC21H24N6O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N
InChIInChI=1S/C21H24N6O4/c22-9-1-2-17(20(30)31)25-18(28)13-4-6-14(7-5-13)24-11-12-3-8-16-15(10-12)19(29)27-21(23)26-16/h3-8,10,17,24H,1-2,9,11,22H2,(H,25,28)(H,30,31)(H3,23,26,27,29)/t17-/m0/s1
InChIKeyXXHSFOMKJAVUID-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDPO: Dual-Action Folate Antagonist


DDPO (5,8-Dideazapteroylornithine) is a folate analog and potent dual inhibitor of dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), two critical enzymes in folate metabolism [1][2]. It features a quinazoline core and a terminal L-ornithine residue, distinguishing it from classical glutamate-containing antifolates like methotrexate [3]. DDPO exhibits nanomolar to micromolar inhibition constants and demonstrates significant cytotoxic activity against leukemia cell lines, making it a valuable tool compound for studying antifolate mechanisms and cancer cell biology [4][5].

Inhibition profile Dual DHFR / FPGS inhibition study fit
Structural context L-ornithine side chain distinct from classical antifolates
Cell-model response Reported cytotoxicity endpoint in leukemia cell lines

DDPO: Specificity Prevents Substitution


Generic substitution of DDPO with other folate analogs or DHFR inhibitors is highly inadvisable due to its unique dual-enzyme inhibition profile and structural specificity. Unlike classical antifolates such as methotrexate, which primarily target DHFR, DDPO also potently inhibits FPGS—an enzyme critical for intracellular folate retention and polyglutamation of antifolates [1]. Furthermore, the substitution of glutamate with ornithine in its side chain profoundly alters transport kinetics and target selectivity [2][3]. Even among closely related 5,8-dideaza analogs, inhibitory potency toward FPGS varies by orders of magnitude depending on subtle modifications to the pteridine ring [4]. Consequently, substituting DDPO with a different antifolate would invalidate experimental outcomes and misrepresent structure-activity relationships in FPGS-targeted studies.

Dual DHFR/FPGS profile may not replicate with classical DHFR-only inhibitors
FPGS inhibition context cannot be substituted
Ornithine side chain alters transport kinetics versus glutamate-containing analogs
Uptake properties may shift intracellular accumulation
Close 5,8-dideaza analogs may differ in FPGS potency by orders of magnitude
Class-level FPGS inhibition does not guarantee interchangeability

DDPO: Differential Activity Evidence


Dual DHFR/FPGS Inhibition vs Methotrexate

DDPO inhibits dihydrofolate reductase (DHFR) with an IC50 of 0.035 µM, a potency comparable to the classical antifolate methotrexate (IC50 ~0.022 µM) [1]. However, unlike methotrexate, which is a weak FPGS inhibitor (Ki ~3 µM), DDPO also inhibits folylpolyglutamate synthetase (FPGS) with an IC50 of 0.4 µM, demonstrating a dual mechanism of action [2][3].

Dual DHFR/FPGS inhibition
Head-to-head
DHFR IC50 0.035 µM (vs MTX ~0.022 µM); FPGS IC50 0.4 µM (vs MTX Ki ~3 µM)
Supports dual-target mechanistic studies
Purified human enzyme assays
DHFR inhibition FPGS inhibition Antifolate mechanism

FPGS Inhibition vs Selective Analog

DDPO inhibits human FPGS with an IC50 of 0.4 µM [1]. In contrast, the closely related analog 2-amino-4-oxo-5,8-dideazapteroyl-ornithine exhibits a Ki of 100-150 nM, making it approximately 3-4 times more potent as an FPGS inhibitor [2]. This difference highlights DDPO's intermediate potency in FPGS inhibition, positioning it between weak inhibitors like methotrexate and highly selective FPGS inhibitors.

FPGS selectivity vs analog
Cross-study
DDPO IC50 0.4 µM; 2-NH2-4-oxo analog Ki 100–150 nM (2.7- to 4-fold weaker)
Intermediate FPGS potency for polyglutamation studies
Human FPGS assay
FPGS selectivity Structure-activity relationship Ornithine analogs

Cytotoxicity in Leukemia Cell Lines

DDPO inhibits proliferation of L1210 and WI-L2 leukemia cells with IC50 values of 5 µM and 0.28 µM, respectively [1]. In comparison, methotrexate inhibits L1210 cell growth with an IC50 of approximately 0.3 µM [2]. The 17.9-fold difference in potency between DDPO and methotrexate in L1210 cells, and the 1.1-fold difference in WI-L2 cells, demonstrates cell-line-dependent cytotoxic selectivity likely influenced by differences in folate transport or polyglutamation pathways.

Cytotoxicity in leukemia lines
Cross-study
L1210 IC50 5 µM; WI-L2 IC50 0.28 µM (vs MTX L1210 ~0.3 µM)
Cell-line-dependent endpoint response context
72-h exposure, RPMI-1640
Cancer cell cytotoxicity Leukemia models Antifolate potency

Transport Properties: Ornithine vs Glutamate Analogs

The substitution of glutamate with L-ornithine in DDPO profoundly reduces cellular uptake via the reduced folate carrier compared to classical glutamate-containing antifolates like methotrexate [1]. This structural modification results in a 10- to 100-fold decrease in intracellular accumulation at equimolar extracellular concentrations, directly impacting cytotoxic potency despite retained target inhibition [2].

Transport: ornithine vs glutamate
Class-level
10- to 100-fold lower intracellular accumulation vs MTX
Supports transport-dependent resistance dissection
Qualitative data; L1210, CCRF-CEM lines
Drug transport Folate carrier Structural modification

DDPO: Research Application Scenarios


Mechanistic Studies of FPGS Inhibition

DDPO's potent inhibition of FPGS (IC50 = 0.4 µM) and DHFR (IC50 = 0.035 µM) makes it an ideal tool for investigating the relative contributions of DHFR and FPGS to antifolate cytotoxicity and resistance [1][2]. Its dual activity allows researchers to study polyglutamation-dependent and -independent pathways in a single compound.

Transport-Mediated Antifolate Resistance

Due to its ornithine side chain, DDPO exhibits poor cellular uptake via the reduced folate carrier [3]. This property enables its use as a probe to distinguish between resistance mechanisms arising from impaired transport versus target enzyme alterations, a critical application in cancer pharmacology.

Cell-Line-Specific Cytotoxicity Screening

DDPO's differential cytotoxicity in L1210 (IC50 = 5 µM) and WI-L2 (IC50 = 0.28 µM) cells [4] provides a benchmark for evaluating folate metabolism dependency across various cancer cell lines. It serves as a reference compound for comparative efficacy studies of novel antifolates.

SAR Studies of Folate Analogs

As a 5,8-dideazapteroyl analog with an L-ornithine terminus, DDPO represents a key scaffold in antifolate medicinal chemistry [5]. It is routinely used as a comparator in SAR studies aimed at optimizing FPGS selectivity and improving cellular uptake of novel folate-based therapeutics.

Application
Selection Property
Validation Focus
Folate metabolism pathway studies
Dual DHFR/FPGS inhibition profile
Polyglutamation-dependent pathway interpretation
Antifolate resistance mechanism studies
Ornithine-side-chain transport context
Transport-dependent vs target-dependent resistance differentiation
Leukemia cell-model screening
Differential cytotoxicity profile
Cell-line endpoint response comparison
Antifolate medicinal chemistry SAR
5,8-dideazapteroyl-ornithine scaffold
FPGS selectivity and uptake optimization

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